molecular formula C7H6BrClO3S B572169 4-Bromo-3-methoxybenzenesulfonyl chloride CAS No. 1215295-91-2

4-Bromo-3-methoxybenzenesulfonyl chloride

Cat. No.: B572169
CAS No.: 1215295-91-2
M. Wt: 285.536
InChI Key: APCCBOUSWYTPJQ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-3-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

Scientific Research Applications

4-Bromo-3-methoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and methoxy substituents on the benzene ring influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonyl chloride
  • 4-Bromo-3-methylbenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Bromobenzenesulfonyl chloride

Uniqueness

4-Bromo-3-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-bromo-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCCBOUSWYTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678905
Record name 4-Bromo-3-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-91-2
Record name 4-Bromo-3-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methoxybenzene-1-sulfonyl chloride
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